1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide (PP13-TFSI, CAS: 608140-12-1) is an alicyclic ammonium-based room-temperature ionic liquid (RTIL) engineered for demanding electrochemical and thermal environments. Unlike conventional organic solvents, PP13-TFSI is entirely non-flammable and exhibits negligible vapor pressure, making it a critical material for high-safety energy storage formulations. Its defining procurement value lies in its exceptionally wide electrochemical window (up to 5.9 V) and extended cathodic stability against highly reducing surfaces such as lithium metal [1]. These properties make it an indispensable electrolyte base, co-solvent, or solid-electrolyte additive for next-generation lithium-metal batteries, high-voltage supercapacitors, and the electrodeposition of reactive metals where standard solvents or imidazolium-based ionic liquids rapidly degrade.
Substituting PP13-TFSI with more common, lower-cost alternatives fundamentally compromises system stability in high-performance applications. Conventional carbonate electrolytes (e.g., EC/DMC) fail in high-temperature or high-voltage scenarios due to their high flammability and narrow electrochemical windows, leading to thermal runaway and rapid solvent oxidation [1]. Conversely, while imidazolium-based ionic liquids like EMIM-TFSI offer lower viscosity and higher bulk conductivity, they lack the necessary cathodic stability; the imidazolium ring undergoes irreversible reduction at lithium metal potentials (~0.7 V vs Li/Li+), causing catastrophic cell failure [2]. Even closely related pyrrolidinium analogs (e.g., Pyr14-TFSI) exhibit different interfacial behaviors in hybrid solid polymer matrices, where the specific piperidinium structure of PP13-TFSI is required to specifically localize at phase boundaries and suppress dendrite formation without overly plasticizing the bulk polymer.
PP13-TFSI demonstrates an exceptionally wide electrochemical window of approximately 5.8 to 5.9 V, with a cathodic limit extending down to -0.3 V vs Li/Li+, allowing for stable lithium plating and stripping [1]. In direct contrast, EMIM-TFSI reduces prematurely at ~0.7 V vs Li/Li+, making it completely incompatible with lithium metal anodes. This robust resistance to reduction is driven by the shielding of the nitrogen atom in the alicyclic piperidinium ring, preventing the electron transfer that rapidly degrades unsaturated imidazolium cations.
| Evidence Dimension | Cathodic stability limit (vs Li/Li+) |
| Target Compound Data | Stable down to -0.3 V (supports reversible Li plating) |
| Comparator Or Baseline | EMIM-TFSI (Reduces at ~0.7 V) |
| Quantified Difference | >1.0 V extension in cathodic stability |
| Conditions | Cyclic voltammetry on inert electrodes vs Li/Li+ reference |
Procurement for lithium-metal batteries or reactive metal electrodeposition must specify piperidinium or pyrrolidinium ILs, as imidazolium substitutes will irreversibly degrade at the anode.
Unlike standard organic electrolytes, PP13-TFSI is intrinsically non-flammable and exhibits a high thermal decomposition temperature exceeding 350 °C [1]. When formulated into lithium-ion battery electrolytes, replacing or supplementing highly volatile carbonates (like EC/DMC, which have flash points below 35 °C) with PP13-TFSI eliminates the risk of ignition during direct flame tests and short-circuit scenarios. This thermal resilience allows devices to operate safely at elevated temperatures (e.g., >60 °C) where conventional electrolytes vaporize and cause cell swelling.
| Evidence Dimension | Flammability and Thermal Stability |
| Target Compound Data | Non-flammable, T_decomp > 350 °C |
| Comparator Or Baseline | EC/DMC Carbonates (Highly flammable, Flash point < 35 °C) |
| Quantified Difference | Complete elimination of ignition risk; >300 °C increase in thermal decomposition threshold |
| Conditions | Direct flame test and thermogravimetric analysis (TGA) |
Essential for the procurement of electrolytes intended for high-temperature industrial sensors, aerospace applications, or high-safety grid storage.
In hybrid solid electrolytes (HSEs) composed of PEO and Li6PS5Cl, the choice of ionic liquid additive drastically alters the microscopic structure. NMR and structural characterization reveal that PP13-TFSI preferentially locates at the surface of the inorganic Li6PS5Cl particles, effectively bridging the phase boundary and lowering interfacial resistance [1]. In contrast, EMIM-TFSI resides predominantly within the bulk PEO polymer. Because PP13-TFSI localizes at the interface rather than plasticizing the bulk, it maintains the mechanical rigidity of the polymer matrix while facilitating fast Li-ion transport across the ceramic-polymer boundary.
| Evidence Dimension | Spatial localization in PEO/Li6PS5Cl matrices |
| Target Compound Data | Localizes at the inorganic/polymer interface |
| Comparator Or Baseline | EMIM-TFSI (Resides in bulk PEO) |
| Quantified Difference | Distinct phase boundary stabilization vs bulk plasticization |
| Conditions | 1H and 13C solid-state NMR analysis of HSEs |
Allows manufacturers of solid-state batteries to reduce interfacial impedance without sacrificing the mechanical strength required to block lithium dendrites.
A critical procurement consideration for PP13-TFSI is its inherently higher viscosity (~176 cP at 25 °C) compared to imidazolium benchmarks like EMIM-TFSI (~34 cP) [1]. This higher viscosity results in a lower baseline room-temperature ionic conductivity. Consequently, industrial formulations utilizing PP13-TFSI typically require the integration of co-solvents (such as TEP, EC, or DMC) or incorporation into gel polymer matrices (like PVDF-HFP) to achieve target conductivities (>1.0 mS/cm) while retaining the compound's established electrochemical and thermal stability.
| Evidence Dimension | Dynamic Viscosity at 25 °C |
| Target Compound Data | ~176 cP |
| Comparator Or Baseline | EMIM-TFSI (~34 cP) |
| Quantified Difference | ~5x higher viscosity for PP13-TFSI |
| Conditions | Neat ionic liquid at room temperature |
Buyers must account for the higher viscosity in their formulation workflows, necessitating co-solvents or elevated operating temperatures to achieve target ionic mobility.
Driven directly by its extended cathodic stability (-0.3 V vs Li/Li+) and its ability to localize at phase boundaries in hybrid matrices, PP13-TFSI is a primary candidate for lithium-metal battery electrolytes. It prevents the rapid reductive decomposition seen with imidazolium ILs and successfully bridges ceramic-polymer interfaces in solid-state designs [1].
Because it is completely non-flammable and thermally stable above 350 °C, PP13-TFSI is procured for energy storage devices operating in extreme environments (e.g., aerospace, deep-well drilling, or heavy industrial sensors) where conventional carbonate electrolytes would vaporize or ignite [2].
The wide electrochemical window (up to 5.9 V) and high resistance to reduction make PP13-TFSI a highly effective solvent for the electrodeposition of reactive metals such as magnesium, neodymium, or tin. It allows for the application of high overpotentials without solvent breakdown, enabling uniform, dendrite-free metal plating [3].
Irritant